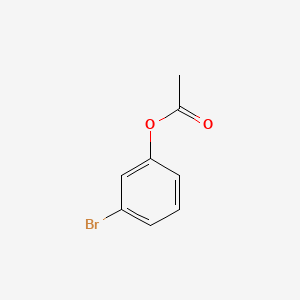

2-溴乙基 3,4-二甲基苯基醚

货号 B1267110

CAS 编号:

3351-53-9

分子量: 229.11 g/mol

InChI 键: ISCXPRVQNSOSNL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

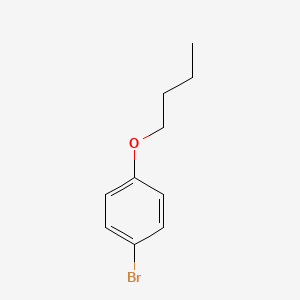

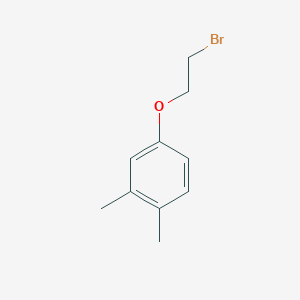

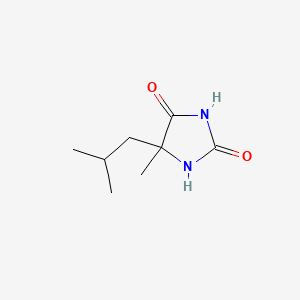

2-Bromoethyl 3,4-dimethylphenyl ether is an organobromine compound that also belongs to the class of aryl ethers . It is commonly used in medical, environmental, and industrial research due to its unique properties.

Synthesis Analysis

The synthesis of ethers like 2-Bromoethyl 3,4-dimethylphenyl ether can be achieved through methods such as the Williamson synthesis, which involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . Another method is the alkoxymercuration-demercuration process, which involves the reaction of an alkene with an alcohol in the presence of a mercury (II) compound, followed by treatment with a reducing agent .Molecular Structure Analysis

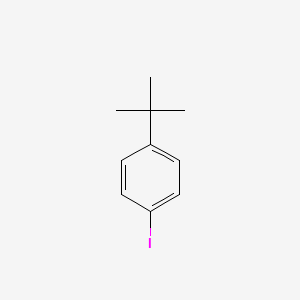

The molecular formula of 2-Bromoethyl 3,4-dimethylphenyl ether is C10H13BrO . The average mass is 229.114 Da and the monoisotopic mass is 228.014969 Da .Physical And Chemical Properties Analysis

Ethers have a net dipole moment due to the polarity of C-O bonds. They are miscible in water, attributed to the fact that like alcohol, the oxygen atom of ether can also form hydrogen bonds with a water molecule . The boiling point of ethers is comparable to the alkanes but much lower than that of alcohols of comparable molecular mass .科学研究应用

Application 1: Synthesis of Heterocyclic Systems

- Summary of Application: The compound “2-Bromoethyl 3,4-dimethylphenyl ether” can be used in the synthesis of heterocyclic systems, specifically the pyrimidine skeleton. This skeleton is commonly found in pharmaceuticals, fungicides, and herbicides .

- Methods of Application: The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

- Results or Outcomes: The combined spectral data obtained by 1H-, 13C-,1 H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .

Application 2: Synthesis of Ionic Liquids

- Summary of Application: “2-Bromoethyl 3,4-dimethylphenyl ether” can be used as a precursor for the synthesis of ionic liquids (ILs) .

- Methods of Application: The compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .

Application 3: Production of Pharmaceuticals

- Summary of Application: “2-Bromoethyl 3,4-dimethylphenyl ether” is used in the manufacture of pharmaceuticals .

- Methods of Application: The specific methods of application can vary depending on the pharmaceutical product being synthesized. Typically, it involves a series of chemical reactions under controlled conditions .

- Results or Outcomes: The outcomes can also vary depending on the specific pharmaceutical product. However, the goal is usually to produce a compound with therapeutic properties .

Application 4: Production of Crown Ethers

- Summary of Application: “2-Bromoethyl 3,4-dimethylphenyl ether” can be used in the synthesis of crown ethers . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups.

- Methods of Application: The synthesis of crown ethers typically involves the reaction of an alkyl halide with a dialkyl ether under basic conditions .

- Results or Outcomes: Crown ethers are known for their ability to form complexes with cations due to the electron-rich nature of the ether oxygen atoms. They have applications in a variety of fields, including as phase transfer catalysts in organic synthesis .

安全和危害

属性

IUPAC Name |

4-(2-bromoethoxy)-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCXPRVQNSOSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299809 | |

| Record name | 2-bromoethyl 3,4-dimethylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoethyl 3,4-dimethylphenyl ether | |

CAS RN |

3351-53-9 | |

| Record name | 4-(2-Bromoethoxy)-1,2-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3351-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 132959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3351-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromoethyl 3,4-dimethylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)